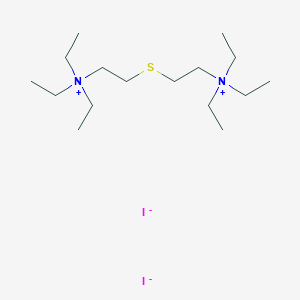
IVZQEYPPCBZTOY-UHFFFAOYSA-L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, thiodiethylenebis(triethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C16H38I2N2S and a molecular weight of 544.4 g/mol. This compound is known for its unique structure, which includes two iodide ions and a sulfur atom, making it a valuable substance in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of ammonium, thiodiethylenebis(triethyl-, diiodide) involves a series of chemical reactions. One common method includes the reaction of triethylamine with a sulfur-containing compound, followed by the addition of iodine to form the diiodide salt. The reaction conditions typically involve the use of solvents such as acetone and controlled temperatures to ensure high yield and purity . Industrial production methods focus on optimizing these reactions to achieve large-scale synthesis with minimal impurities and environmental impact.
Analyse Chemischer Reaktionen
Ammonium, thiodiethylenebis(triethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: The iodide ions can be substituted with other halides or nucleophiles, leading to the formation of different quaternary ammonium salts
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like chloride or bromide ions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ammonium, thiodiethylenebis(triethyl-, diiodide) has a wide range of scientific research applications, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in drug delivery systems and as an antiseptic agent.
Industry: The compound is employed in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes
Wirkmechanismus
The mechanism of action of ammonium, thiodiethylenebis(triethyl-, diiodide) involves its interaction with cellular membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Ammonium, thiodiethylenebis(triethyl-, diiodide) can be compared with other quaternary ammonium compounds, such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share a common quaternary ammonium structure, ammonium, thiodiethylenebis(triethyl-, diiodide) is unique due to its sulfur atom and diiodide ions, which impart distinct chemical and physical properties .
Similar compounds include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium iodide
These compounds are widely used in various applications, but the presence of sulfur and iodine in ammonium, thiodiethylenebis(triethyl-, diiodide) makes it particularly valuable for specific industrial and research purposes.
Eigenschaften
CAS-Nummer |
109448-47-7 |
|---|---|
Molekularformel |
C16H38I2N2S |
Molekulargewicht |
544.4 g/mol |
IUPAC-Name |
triethyl-[2-[2-(triethylazaniumyl)ethylsulfanyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C16H38N2S.2HI/c1-7-17(8-2,9-3)13-15-19-16-14-18(10-4,11-5)12-6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IVZQEYPPCBZTOY-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-] |
Kanonische SMILES |
CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-] |
Synonyme |
triethyl-[2-(2-triethylammonioethylsulfanyl)ethyl]azanium diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















